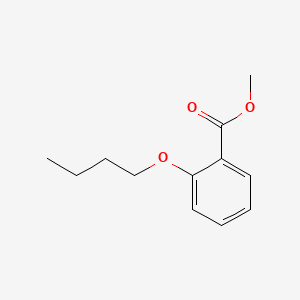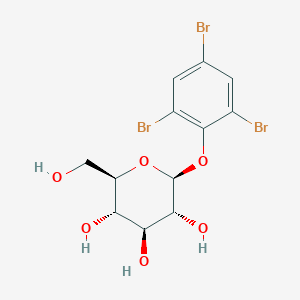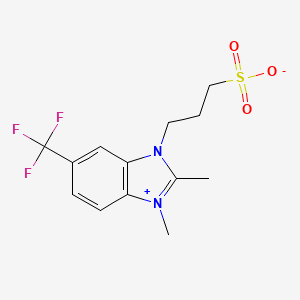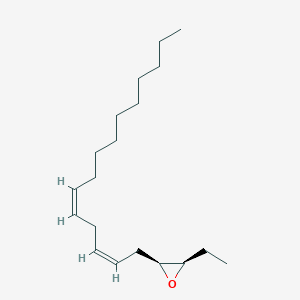
3R,4S-Epoxy-6Z,9Z-nonadecadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3R,4S-Epoxy-6Z,9Z-nonadecadiene: is a compound classified under the fatty acyls category, specifically as an oxygenated hydrocarbon . It is a chiral molecule with the molecular formula C19H34O and an exact mass of 278.260965 . This compound is known for its role in various biological and chemical processes, including its use as a sex attractant for certain species of moths .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3R,4S-Epoxy-6Z,9Z-nonadecadiene involves stereoselective methods to ensure the correct chiral configuration . One common approach is the stereoselective synthesis of chiral 6Z,9Z-cis-3,4-epoxydienes . The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves large-scale stereoselective reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3R,4S-Epoxy-6Z,9Z-nonadecadiene undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and other oxygen donors.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to open the epoxide ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
3R,4S-Epoxy-6Z,9Z-nonadecadiene has several scientific research applications, including:
Chemistry: It is used as a model compound for studying stereoselective synthesis and reaction mechanisms.
Industry: The compound’s unique chemical properties make it useful in the development of specialized materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3R,4S-Epoxy-6Z,9Z-nonadecadiene involves its interaction with specific molecular targets. In the context of its role as a sex attractant, the compound binds to olfactory receptors in moths, triggering a behavioral response . The exact molecular pathways involved in this process are complex and involve multiple steps of signal transduction.
Vergleich Mit ähnlichen Verbindungen
3R,4S-Epoxy-6Z,9Z-heptadecadiene: Another chiral epoxide with similar structural features.
6Z,9Z-cis-3,4-epoxydienes: A broader class of compounds with varying chain lengths and similar epoxide functionalities.
Uniqueness: 3R,4S-Epoxy-6Z,9Z-nonadecadiene is unique due to its specific chiral configuration and its role as a sex attractant for certain moth species . Its stereoselective synthesis and specific biological activity distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C19H34O |
|---|---|
Molekulargewicht |
278.5 g/mol |
IUPAC-Name |
(2R,3S)-2-ethyl-3-[(2Z,5Z)-pentadeca-2,5-dienyl]oxirane |
InChI |
InChI=1S/C19H34O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(4-2)20-19/h12-13,15-16,18-19H,3-11,14,17H2,1-2H3/b13-12-,16-15-/t18-,19+/m1/s1 |
InChI-Schlüssel |
BDTRZWQPTAKTIF-DEWCVOTKSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C\C/C=C\C[C@H]1[C@H](O1)CC |
Kanonische SMILES |
CCCCCCCCCC=CCC=CCC1C(O1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


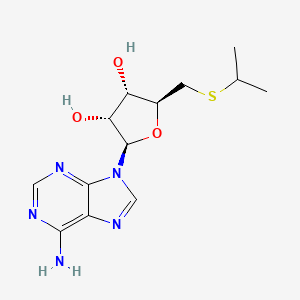
![3-[3-(trifluoromethyl)phenyl]propyl 4-methylbenzenesulfonate](/img/structure/B13413379.png)
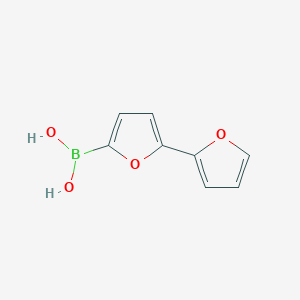
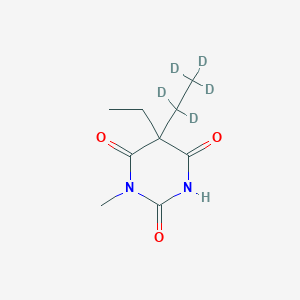

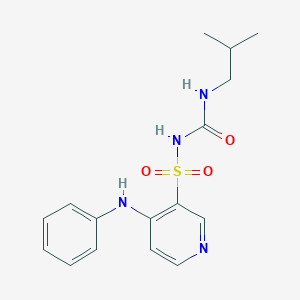
amine](/img/structure/B13413433.png)

![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)

